BENGHE Foundational & Exploratory

Check Availability & Pricing

Furo[3,2-b]pyridine-2-carbaldehyde basic
properties

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Furo[3,2-b]pyridine-2-
Compound Name:
carbaldehyde

Cat. No.: B039150

An In-Depth Technical Guide to the Core Properties of Furo[3,2-b]pyridine-2-carbaldehyde

Abstract

The Furo[3,2-b]pyridine moiety is a privileged heterocyclic scaffold, commanding significant
attention in the fields of medicinal chemistry and materials science.[1] Its rigid, planar structure
and unique electronic characteristics render it an exceptional pharmacophore for developing
potent and selective modulators of various biological targets.[1] This guide focuses on a key
derivative, Furo[3,2-b]pyridine-2-carbaldehyde, a versatile building block whose aldehyde
functionality serves as a gateway for extensive chemical diversification. We will explore its
fundamental physicochemical properties, synthetic pathways, characteristic reactivity,
spectroscopic signature, and its demonstrated utility in drug discovery.

Introduction to the Furo[3,2-b]pyridine Scaffold

The fusion of a furan ring with a pyridine ring creates the Furo[3,2-b]pyridine system, a bicyclic
heterocycle with a distinct electronic and structural profile.[2] This scaffold has been
successfully incorporated into molecules targeting a range of biological pathways, particularly
in oncology. Derivatives have shown potent activity as kinase inhibitors, including against
Cyclin-Dependent Kinase 2 (CDK2) and Homeodomain-Interacting Protein Kinases (HIPKS),
and have demonstrated cytotoxicity against various cancer cell lines.[1][3] Furo[3,2-
b]pyridine-2-carbaldehyde is a pivotal intermediate in the synthesis of these complex
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molecules, providing a reactive handle for the introduction of diverse functional groups and

pharmacophoric elements.

Physicochemical and Structural Data

A foundational understanding of a molecule begins with its basic physicochemical properties.

These parameters influence its solubility, membrane permeability, and interaction with

biological systems.

Property Value Source
Molecular Formula CsHsNO2 [4]
Molecular Weight 147.13 g/mol [5][6]
furo[3,2-b]pyridine-2-
IUPAC Name [4]
carbaldehyde
Not explicitly available for this
CAS Number specific isomer, but related

isomers are documented.

Monoisotopic Mass

147.03203 Da

[4]

Predicted XlogP 1.1 [4]
;I':s:lz;gical Polar Surface Area 431 A2 6]
Hydrogen Bond Donors 0 [6]
Hydrogen Bond Acceptors 3 [6]
Rotatable Bonds 1 [6]

SMILES

C1=CC2=C(C=C(02)C=0)N=
c1

[4]

Note: Some data are based on computational predictions.

Synthesis of the Furo[3,2-b]pyridine Core
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The construction of the Furo[3,2-b]pyridine nucleus is a critical step. Strategies predominantly
focus on forming the furan ring onto a pre-existing, functionalized pyridine core.[1]

Key Synthetic Strategy: Sonogashira Coupling and
Heteroannulation

A highly effective and convergent method involves a one-pot, sequential Sonogashira cross-
coupling followed by an intramolecular C-O bond formation (heteroannulation).[1][3] This
approach offers direct access to 2-substituted Furo[3,2-b]pyridines. The causality behind this
choice of reaction is its efficiency; two crucial bonds are formed in a single pot, minimizing
purification steps and improving overall yield. The use of ultrasound irradiation can further
enhance reaction rates and efficiency.[3]

The general workflow is depicted below:

Reactants Catalytic System

o Terminal Alkyne .
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d(0) cycle Cu(l) cycle
A4
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2-Substituted
Furo[3,2-b]pyridine

Click to download full resolution via product page

Caption: One-pot synthesis via Sonogashira coupling and heteroannulation.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://pdf.benchchem.com/15072/Furo_3_2_b_pyridine_A_Comprehensive_Technical_Guide_to_Synthesis_and_Applications.pdf
https://pdf.benchchem.com/15072/Furo_3_2_b_pyridine_A_Comprehensive_Technical_Guide_to_Synthesis_and_Applications.pdf
https://pubmed.ncbi.nlm.nih.gov/32160853/
https://pubmed.ncbi.nlm.nih.gov/32160853/
https://www.benchchem.com/product/b039150?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b039150?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Detailed Experimental Protocol: Synthesis of a 2-
Substituted Furo[3,2-b]pyridine

This protocol is adapted from established procedures and serves as a self-validating system for

synthesizing the core scaffold.[1][3]

Vessel Preparation: To a dry, round-bottomed flask equipped with a magnetic stirrer and
reflux condenser, add 3-chloro-2-hydroxypyridine (1.0 mmol, 1 equiv.).

Reagent Addition: Add the terminal alkyne (1.1 mmol, 1.1 equiv.), 10% Pd/C (0.05 mmol),
Cul (0.05 mmol), PPhs (0.1 mmol), and anhydrous ethanol (10 mL).

Base Addition: Add triethylamine (EtsN) (2.0 mmol, 2.0 equiv.) to the stirred suspension. The
base is critical for scavenging the HCI generated during the coupling reaction.

Reaction Conditions: Immerse the flask in an ultrasonic bath at room temperature. The use
of ultrasound provides mechanical agitation and localized heating, accelerating the reaction
compared to conventional heating.

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the
starting pyridine derivative is consumed. This provides a clear endpoint and prevents the
formation of byproducts from over-reaction.

Work-up: Upon completion, remove the solvent under reduced pressure.

Purification: Purify the resulting residue by column chromatography on silica gel, eluting with
a suitable solvent system (e.g., ethyl acetate/hexane gradient) to afford the pure 2-
substituted Furo[3,2-b]pyridine.

Chemical Reactivity and Basic Properties

Furo[3,2-b]pyridine-2-carbaldehyde possesses two primary sites of reactivity: the pyridine

nitrogen and the aldehyde functional group.

Basicity of the Pyridine Nitrogen
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The lone pair of electrons on the pyridine nitrogen atom is not involved in the aromatic system,
conferring basic properties. It can be protonated by acids to form pyridinium salts or act as a
nucleophile in alkylation reactions. This basicity is a key determinant of the molecule's
pharmacokinetic properties, influencing its solubility in aqueous media and its ability to interact
with acidic residues in biological targets.

Reactivity of the 2-Carbaldehyde Group

The aldehyde group is highly electrophilic due to the polarization of the C=0 bond, making the
carbonyl carbon susceptible to attack by a wide range of nucleophiles. This functional group is
a cornerstone of its utility as a synthetic intermediate.

Key Transformations Resulting Products

Condensation
(e.g0., R-NH2)
=

Nucleophilic Addition} Substituted Alkene/
)

Imine (Schiff BaseD

(e.g., Grignard, Wittig Secondary Alcohol
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(e.g., NaBHa) Primary Alcohol
Oxidation -
(e.g., KMnOa, PCC) P> Carboxylic Acid

Furo[3,2-b]pyridine-
2-carbaldehyde

Click to download full resolution via product page
Caption: Reactivity map of the 2-carbaldehyde functional group.

o Oxidation: The aldehyde can be readily oxidized to the corresponding Furo[3,2-b]pyridine-2-
carboxylic acid using standard oxidizing agents. This carboxylic acid is itself a valuable
intermediate for amide bond formation.

e Reduction: Mild reducing agents like sodium borohydride (NaBHa4) will selectively reduce the
aldehyde to the primary alcohol, (Furo[3,2-b]pyridin-2-yl)methanol.
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» Nucleophilic Addition: The aldehyde undergoes classic nucleophilic addition reactions. For
instance, reaction with Grignard reagents (R-MgBr) yields secondary alcohols, and the Wittig
reaction converts the aldehyde into an alkene.

o Condensation Reactions: The reaction with primary amines (R-NH2) forms imines (Schiff
bases), while reactions with hydrazines or hydrazides produce hydrazones.[7] These
reactions are fundamental in medicinal chemistry for linking the furo[3,2-b]pyridine core to
other molecular fragments.

Spectroscopic Characterization

The structure of Furo[3,2-b]pyridine-2-carbaldehyde can be unequivocally confirmed by a
combination of spectroscopic techniques.

Expected Chemical Shift /

Technique Feature
Frequency

1H NMR Aldehyde proton (-CHO) 4 9.8 - 10.2 ppm (singlet)
Furan proton (H-3) 0 7.5 - 7.8 ppm (singlet)
Pyridine protons 0 7.0 - 8.8 ppm (multiplets)
13C NMR Carbonyl carbon (C=0) 0 185 - 195 ppm
Aromatic/Heteroaromatic

0 110 - 160 ppm
carbons
IR Spectroscopy Carbonyl stretch (v C=0) 1690 - 1715cm™1
Aromatic C=C and C=N

1450 - 1600 cm™t
stretches
Mass Spectrometry Molecular lon Peak [M]* m/z = 147.03

Note: Values are approximate and depend on the solvent and instrument used.

Applications in Drug Discovery
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The Furo[3,2-b]pyridine scaffold is a validated starting point for the development of novel
therapeutics.[8] The 2-carbaldehyde derivative is particularly valuable as it allows for the
systematic exploration of the chemical space around the core structure.

o Anticancer Activity: Numerous studies have reported the potent cytotoxic activity of 2-
substituted Furo[3,2-b]pyridines against breast cancer cell lines such as MCF-7 and MDA-
MB-231.[3] The aldehyde allows for the synthesis of a library of derivatives (e.g., imines,
hydrazones) that can be screened for enhanced potency and selectivity.

¢ Kinase Inhibition: The rigid scaffold serves as an excellent anchor for designing inhibitors
that fit into the ATP-binding pocket of various kinases. The aldehyde can be elaborated into
structures that form key hydrogen bonds or other interactions with the target enzyme.[1]

» Versatile Synthetic Handle: Beyond direct biological activity, the aldehyde's primary role is
that of a chemical handle. Its conversion to other functional groups (alcohols, acids, amines
via reductive amination) opens up a vast array of subsequent coupling chemistries (e.g.,
Suzuki, Heck, amide coupling), making it an indispensable tool for drug development
professionals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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